![molecular formula C5H9N3O B1524355 5-Isopropyl-1,2,4-oxadiazol-3-amine CAS No. 868696-41-7](/img/structure/B1524355.png)
5-Isopropyl-1,2,4-oxadiazol-3-amine
Overview
Description
“5-Isopropyl-1,2,4-oxadiazol-3-amine” is a chemical compound with the molecular weight of 127.15 . It is also known as “5-(propan-2-yl)-1,2,4-oxadiazol-3-amine” and has the InChI code "1S/C5H9N3O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3,(H2,6,8)" .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been reported in several studies . For instance, one method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Another approach is based on the functionalization of pre-prepared uncharged 1,2,4-oxadiazole system .
Molecular Structure Analysis
The molecular structure of “5-Isopropyl-1,2,4-oxadiazol-3-amine” can be represented by the InChI code "1S/C5H9N3O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3,(H2,6,8)" . This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives have been studied extensively . For example, 1,2,4-oxadiazolium salts have been found to be selectively methylated in the presence of 18-fold excess of MeI, leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .
Physical And Chemical Properties Analysis
It is stored at room temperature . The compound has a molecular weight of 127.15 .
Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives, such as 5-Isopropyl-1,2,4-oxadiazol-3-amine, exhibit a broad spectrum of agricultural biological activities . They are used in the discovery of efficient and low-risk chemical pesticides, which is crucial as plant diseases seriously threaten food security .
Anti-Infective Agents
1,2,4-Oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They are part of the currently marketed drugs that consist of heterocyclic scaffolds containing nitrogen and/or oxygen as heteroatoms in their structures .
Anticonvulsant, Antidepressant, and Analgesic Activities
1,3,4-Oxadiazole heterocycles, which are bioisosteres of amides and esters, are widely applied in the development of novel compounds with anticonvulsant, antidepressant, analgesic, anti-inflammatory, antiallergic, antipsychotic, antimicrobial, antimycobacterial, antitumor and antiviral activities .
Scintillating Materials and Dyestuff Industry
1,2,4-Oxadiazole derivatives are also used in various scientific areas such as the pharmaceutical industry, drug discovery, scintillating materials, and the dyestuff industry .
Photorearrangement in Heterocyclic Compounds
Antibacterial Activity Against Xanthomonas Oryzae
1,2,4-Oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT, EC 50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC 50 = 99.31 μg/mL) .
Antibacterial Activity Against Xanthomonas Oryzae pv. Oryzicola
Compounds such as 5-Isopropyl-1,2,4-oxadiazol-3-amine exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), with EC 50 values better than that of BMT (EC 50 = 68.50 μg/mL) and TDC (EC 50 = 91.05 μg/mL) .
Antibacterial Effects on Rice Bacterial Leaf Blight
1,2,4-Oxadiazole derivatives exert moderate antibacterial effects on rice bacterial leaf blight .
Mechanism of Action
Target of Action
Mode of Action
1,2,4-oxadiazoles are known to interact with various enzymes and receptors via numerous non-covalent interactions .
Biochemical Pathways
1,2,4-oxadiazoles have been found to act against various microorganisms .
Pharmacokinetics
1,2,4-oxadiazoles are known for their versatility in the arsenal of drug discovery .
Result of Action
1,2,4-oxadiazoles have been found to have diverse biological activities .
Action Environment
It is generally important to store such compounds at room temperature .
Safety and Hazards
The safety information for “5-Isopropyl-1,2,4-oxadiazol-3-amine” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
1,2,4-oxadiazoles, including “5-Isopropyl-1,2,4-oxadiazol-3-amine”, have potential for further refinement as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in drug discovery . Future research could focus on designing new chemical entities with potential anti-infective activity .
properties
IUPAC Name |
5-propan-2-yl-1,2,4-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNFBRSKRMWWGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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